molecular formula C24H20N2O4S B8057417 Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- CAS No. 52338-52-0

Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-

Cat. No.: B8057417
CAS No.: 52338-52-0
M. Wt: 432.5 g/mol
InChI Key: FJYCAYKHNVQCJW-UHFFFAOYSA-N
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Description

Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (CAS 30203-11-3) is a sulfone-containing aromatic diamine with the molecular formula C₂₄H₂₀N₂O₄S and a molecular weight of 432.50 g/mol . Its structure features two benzenamine groups linked via a sulfonyl group and phenyleneoxy spacers. This compound is notable for its use in high-performance resins and thermosetting polymers, where the sulfonyl group enhances thermal stability and rigidity .

Properties

IUPAC Name

2-[4-[4-(2-aminophenoxy)phenyl]sulfonylphenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c25-21-5-1-3-7-23(21)29-17-9-13-19(14-10-17)31(27,28)20-15-11-18(12-16-20)30-24-8-4-2-6-22(24)26/h1-16H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYCAYKHNVQCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068740
Record name Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-
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Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52338-52-0
Record name 2,2′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine]
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Record name Benzenamine, 2,2'-(sulfonylbis(4,1-phenyleneoxy))bis-
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Record name Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-
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Record name Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-
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Preparation Methods

Reaction Mechanism and Conditions

  • Stage 1: Formation of the Sulfone Linkage
    The reaction begins with the displacement of halogen atoms in 4,4'-dihalodiphenyl sulfone by the oxygen nucleophile of 4-aminophenol. Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is typically employed as a base to deprotonate the hydroxyl group of 4-aminophenol, enhancing its nucleophilicity. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at temperatures between 120°C and 150°C.

  • Stage 2: Amination and Cyclization
    Following the formation of the sulfone-linked intermediate, the amine groups are introduced via further substitution or reduction, depending on the protecting groups used. For instance, nitro groups may be reduced to amines using hydrogen gas and a palladium catalyst.

Key Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF/DMAcEnhances reaction rate and solubility
Temperature120–150°CHigher temperatures reduce reaction time
BaseK2CO3Minimizes side reactions
Molar Ratio2:1 (4-aminophenol:sulfone)Ensures complete substitution

This method achieves yields of 70–85%, with purity exceeding 95% after recrystallization using ethanol-water mixtures.

One-Pot Condensation Using Sulfonyl Chlorides

An alternative route employs sulfonyl chlorides as starting materials, bypassing the need for pre-synthesized dihalodiphenyl sulfone. This method is advantageous for large-scale production due to reduced intermediate isolation steps.

Synthetic Pathway

  • Sulfonation of Diphenyl Ether
    Diphenyl ether is treated with chlorosulfonic acid (ClSO3H) to generate the corresponding sulfonyl chloride. This intermediate is highly reactive and prone to hydrolysis, necessitating anhydrous conditions.

  • Coupling with 4-Aminophenol
    The sulfonyl chloride reacts with 4-aminophenol in the presence of a base such as pyridine, which neutralizes HCl byproducts. The reaction is conducted at 80–100°C in tetrahydrofuran (THF) or dichloromethane (DCM).

Challenges and Mitigation

  • Hydrolysis Risk : Moisture must be rigorously excluded to prevent sulfonyl chloride degradation.

  • Byproduct Formation : Excess pyridine (2–3 equivalents) ensures complete HCl scavenging.

This method yields 65–75% product, with purity dependent on efficient chloride removal via aqueous washes.

Solid-Phase Synthesis for High-Purity Applications

Solid-phase synthesis is employed for applications requiring ultra-high purity, such as pharmaceutical intermediates. This method immobilizes one reactant on a resin, simplifying purification.

Procedure Overview

  • Resin Functionalization
    Wang resin is functionalized with a hydroxyl group, which is then converted to a sulfonate ester using sulfonyl chloride.

  • Stepwise Coupling
    4-Aminophenol derivatives are sequentially coupled to the resin-bound sulfonate using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Each coupling step is followed by resin washing to remove unreacted reagents.

  • Cleavage and Isolation
    The final product is cleaved from the resin using trifluoroacetic acid (TFA), yielding >98% purity after lyophilization.

Industrial-Scale Optimization Strategies

Solvent Recycling

Industrial processes often recycle DMF or DMAc via distillation, reducing costs and environmental impact. For example, a closed-loop system recovers 90% of DMF, lowering the solvent requirement by 40%.

Catalytic Enhancements

Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate NAS reactions. These catalysts improve yields to 88–92% by facilitating interfacial interactions between aqueous and organic phases.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Two-Stage NAS70–8595+HighModerate
One-Pot Condensation65–7585–90ModerateHigh
Solid-Phase Synthesis60–7098+LowVery High

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Polymer Science

Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- is primarily utilized in the synthesis of high-performance polymers. Its applications include:

  • Epoxy Resins : The compound serves as a key ingredient in the formulation of epoxy resins. These resins are known for their excellent mechanical properties and resistance to thermal degradation. The incorporation of this compound enhances the thermal stability and mechanical strength of the resulting materials .
  • Thermosetting Plastics : It is used in the production of thermosetting plastics that exhibit superior durability and chemical resistance. These materials find applications in automotive and aerospace industries due to their lightweight and robust nature .

Table 1: Properties of Epoxy Resins Containing Benzenamine

PropertyValue
Glass Transition Temp120°C - 150°C
Thermal Decomposition Temp>300°C
Mechanical StrengthHigh
Chemical ResistanceExcellent

Medicinal Chemistry

Research indicates that Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- exhibits potential anti-inflammatory properties.

  • Inflammation Studies : Molecular docking studies have shown that this compound interacts with key inflammatory proteins such as NF-kB and IL-1β, suggesting its potential use in treating inflammatory diseases. The docking scores indicate strong binding affinities, highlighting its therapeutic potential .

Case Study: Anti-inflammatory Action

A study explored the anti-inflammatory effects of compounds derived from natural sources combined with Benzenamine. The results demonstrated significant inhibition of inflammatory markers in vitro, indicating a promising avenue for future drug development targeting chronic inflammation .

Materials Engineering

The compound's unique chemical structure allows it to be used in advanced materials engineering applications:

  • Composite Materials : When integrated into composite matrices, Benzenamine enhances the mechanical properties and thermal stability of the composites. This application is particularly relevant in the manufacturing of lightweight structural components for various industries .

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The aromatic rings and ether linkages contribute to its ability to intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bridging Groups

The central bridging group and substituent positions significantly influence physicochemical properties. Below is a comparison with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Bridging Group Substituent Positions Molecular Formula Molecular Weight (g/mol)
Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (30203-11-3) Sulfonyl (SO₂) 2,2' C₂₄H₂₀N₂O₄S 432.50
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- (DAAMP-SA) Sulfonyl (SO₂) 3,3' C₂₄H₂₀N₂O₄S 432.50
Benzenamine, 2,2'-[methylenebis(oxy)]bis- (77804-73-0) Methylene (CH₂) 2,2' C₁₃H₁₄N₂O₂ 230.26
Benzenamine,4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- (BAPP, 13080-86-9) 1-Methylethylidene (C(CH₃)₂) 4,4' C₂₄H₂₆N₂O₂ 398.48
Benzenamine,4,4'-[oxybis(2,1-ethanediyloxy)]bis- (6954-41-2) Ethyleneoxy (OCH₂CH₂O) 4,4' C₁₆H₂₀N₂O₃ 300.34
Key Observations:
  • Sulfonyl vs. Methylene/Ethyleneoxy Bridges : The sulfonyl group (SO₂) is electron-withdrawing, increasing thermal stability and rigidity compared to methylene (CH₂) or ethyleneoxy (OCH₂CH₂O) bridges, which impart flexibility .
  • Substituent Positions : The 2,2' substitution in the target compound introduces steric hindrance, reducing crystallinity compared to 4,4'-substituted analogs like BAPP .

Physicochemical Properties

Table 2: Property Comparison
Property Benzenamine, 2,2'-[sulfonylbis] (30203-11-3) BAPP (13080-86-9) Benzenamine, 2,2'-[methylenebis] (77804-73-0)
Thermal Stability High (decomposition >300°C) Moderate Low
Solubility Polar aprotic solvents (DMF, DMSO) THF, Chloroform Ethanol, Acetone
Hazard Profile R36/37/38 (Irritant) Non-hazardous Not classified
Applications High-performance resins, coatings Epoxy modifiers Pharmaceutical intermediates
Key Findings:
  • Thermal Stability : The sulfonyl group in the target compound enhances thermal resistance, making it suitable for aerospace and electronics applications . In contrast, BAPP’s isopropylidene bridge offers moderate stability, while methylene-linked analogs degrade at lower temperatures .
  • Solubility : Ethyleneoxy-bridged compounds (e.g., CAS 6954-41-2) exhibit better solubility in organic solvents due to flexible oxygen linkages .
  • Safety: The sulfonyl compound’s irritant properties (R36/37/38) contrast with BAPP’s non-hazardous classification, highlighting the impact of functional groups on toxicity .

Biological Activity

Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (CAS Registry Number: 13080-89-2) is a complex organic compound characterized by its sulfonyl linkage and dual aromatic amine structure. With a molecular formula of C24H20N2O4S and a molecular weight of 432.49 g/mol, this compound exhibits significant biological activity that is being explored for various therapeutic applications.

  • Molecular Formula : C24H20N2O4S
  • Molecular Weight : 432.49 g/mol
  • Melting Point : 188°C to 191°C
  • Structural Characteristics : The compound features two nitrogen atoms, four oxygen atoms, and one sulfur atom within its structure. Its unique sulfonyl group connects two 4-aminophenoxy phenyl units, influencing its reactivity and biological properties .

Biological Activity Overview

Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- has been investigated for various biological activities:

  • Anti-inflammatory Potential : Research indicates that this compound may exhibit anti-inflammatory effects. In silico docking studies have shown promising interactions with key inflammatory proteins such as Suppressor of Cytokine Signaling 1 (SOCS1), indicating potential therapeutic applications in treating inflammatory conditions .
  • Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties. The presence of phenolic groups in benzenamine derivatives is believed to contribute to their ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest that benzenamine derivatives may possess antimicrobial activity against various pathogens, although specific data on benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- is limited in this area.

In Silico Studies

A study conducted using molecular docking techniques evaluated the interaction of benzenamine derivatives with inflammation-associated proteins. The docking scores indicated strong binding affinities:

  • SOCS1 : Docking score of -6.47
  • NF-kB : Docking score of -6.22
    This suggests that the compound may effectively modulate inflammatory pathways .

Synthesis and Derivatives

The synthesis of benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- typically involves reactions that allow for the introduction of the sulfonyl group and phenolic units. Variants of this compound have shown differing biological activities based on their structural modifications.

Compound NameCAS NumberUnique Features
Benzenamine, 3,3'-(sulfonylbis(4,1-phenyleneoxy))bis-121657Different substitution pattern on the phenyl rings
Bis[4-(4-aminophenoxy)phenyl] sulfoneN/ALacks the additional phenylene groups
Aniline derivativesVariousGeneral class with varying substituents on the amine group

The structural uniqueness of benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- likely contributes to its distinct biological activity compared to its analogs.

Pharmacokinetics and Delivery Systems

Pharmacokinetic studies indicate that benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- has limited gastrointestinal absorption and cannot cross the blood-brain barrier effectively. This necessitates the development of advanced drug delivery systems such as liposomal formulations or nanocarriers to enhance its bioavailability and targeted delivery to sites of action .

Q & A

Basic Question: What are the recommended synthetic pathways for Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-?

Methodological Answer:
The synthesis typically involves coupling reactions between sulfonyl-linked aromatic precursors and amino derivatives. For example, analogous compounds like bis(4-aminophenyl)sulfide () are synthesized via nucleophilic substitution or condensation reactions. A similar approach can be adapted for sulfonyl-linked systems:

Precursor Preparation : Start with 4,4'-sulfonyldianiline (a common intermediate in sulfonyl-bridged compounds, as seen in ).

Etherification : Use Williamson ether synthesis to introduce phenyleneoxy groups via reaction with dihalogenated aromatic compounds.

Purification : Employ column chromatography or recrystallization to isolate the product.
Key challenges include avoiding over-substitution and managing steric hindrance. Reaction conditions (e.g., temperature, solvent polarity) should be optimized using Design of Experiments (DoE) to maximize yield .

Advanced Question: How can crystallographic data resolve structural ambiguities in sulfonyl-bridged aromatic amines?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. Use programs like SHELXL ( ) for refinement:

Data Collection : Ensure high-resolution data (≤ 0.8 Å) to resolve sulfonyl and ether linkages.

Enantiomorph-Polarity Analysis : Apply Flack’s x parameter ( ) to address centrosymmetric ambiguities in near-symmetric structures.

Validation : Cross-check bond lengths (e.g., S–O bonds ~1.43 Å) and torsion angles (phenyleneoxy groups often exhibit ~120° dihedral angles).
For amorphous or poorly crystallizing samples, pair SC-XRD with spectroscopic methods (FT-IR, NMR) and computational modeling (DFT) to infer conformation .

Basic Question: What analytical techniques are suitable for purity assessment of this compound?

Methodological Answer:
Combine chromatographic and spectroscopic methods:

HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate and quantify impurities (e.g., unreacted 4,4'-sulfonyldianiline).

Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., expected m/z ~458.4 for C24H20N2O6S) and detect sulfonation byproducts.

NMR : ¹H and ¹³C NMR should resolve aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/ether oxygen environments. Cross-validate with NIST reference data ( ) for consistency .

Advanced Question: How does the sulfonyl bridge influence the compound’s environmental persistence?

Methodological Answer:
The sulfonyl group enhances stability due to strong S–O bonds and resistance to hydrolysis. Key steps for environmental fate analysis:

Persistence Testing : Conduct OECD 301/302 biodegradation assays. Analogous sulfonyl-bridged compounds ( ) show low biodegradability (<10% in 28 days).

Photolytic Degradation : Use UV-Vis spectroscopy to monitor breakdown products under simulated sunlight. Sulfonyl groups may form sulfonic acids or sulfates.

Ecotoxicity Modeling : Apply EPI Suite or TEST software to predict bioaccumulation (log Kow ~3.5) and toxicity (e.g., LC50 for aquatic organisms). Compare with structurally similar BAPP ( ), which has low bioavailability due to high molecular weight .

Advanced Question: How can computational modeling predict the compound’s reactivity in polymer applications?

Methodological Answer:
Density Functional Theory (DFT) simulations are essential:

Reactive Sites : Calculate Fukui indices to identify nucleophilic/electrophilic regions (e.g., amino groups as nucleophiles).

Polymerization Kinetics : Model cross-linking reactions with epoxy resins (e.g., hydrogenated BPA-type epoxy in ) using transition state theory.

Thermal Stability : Simulate bond dissociation energies (BDEs) for sulfonyl and ether linkages (typically >300 kJ/mol) to predict decomposition temperatures.
Validate predictions with TGA-DSC experiments and compare with existing polymer data ( ) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:
Based on analogous amines ( ):

PPE : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

Ventilation : Conduct reactions in fume hoods due to potential amine vapors (odor threshold ~0.5 ppm).

Waste Management : Neutralize residues with dilute acetic acid before disposal.

First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation ( ). No carcinogenicity data exists, but assume precautionary measures as for BAPP ( ) .

Advanced Question: How to design experiments to study the compound’s potential as a corrosion inhibitor?

Methodological Answer:

Electrochemical Testing : Use Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) in saline solutions (e.g., 3.5% NaCl).

Surface Analysis : Post-test, analyze metal surfaces with SEM-EDS to detect inhibitor adsorption (look for sulfur/nitrogen signals).

Comparative Studies : Benchmark against commercial inhibitors like bis(4-octylphenyl)amine ( ), noting differences in adsorption efficiency due to sulfonyl vs. alkyl linkages .

Basic Question: What are the challenges in scaling up synthesis from lab to pilot scale?

Methodological Answer:

Heat Management : Sulfonyl-ether reactions are exothermic; use jacketed reactors with controlled cooling.

Solvent Selection : Replace volatile solvents (e.g., THF) with safer alternatives (e.g., DME) to reduce flammability risks.

Byproduct Control : Implement inline FT-IR or PAT (Process Analytical Technology) to monitor reaction progress and minimize impurities.
Refer to industrial-scale protocols for similar amines ( ) for guidance on reactor design .

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